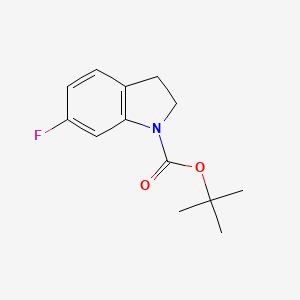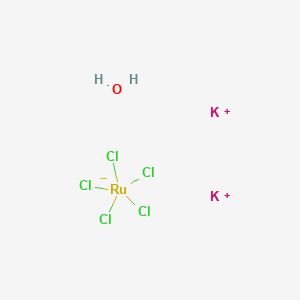
1,1,3,3-四甲基-2-(全氟苯基)异硫鎓六氟磷酸盐(V)
描述
“1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)” is a chemical compound with the CAS Number: 206190-14-9 . Its molecular weight is 428.19 and its molecular formula is C11H12F11N2OP . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is N-[(dimethylamino)(2,3,4,5,6-pentafluorophenoxy)methylene]-N-methylmethanaminium hexafluorophosphate . The Inchi Code for this compound is 1S/C11H12F5N2O.F6P/c1-17(2)11(18(3)4)19-10-8(15)6(13)5(12)7(14)9(10)16;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of this nature are often used in acylation and decarboxylative cross-coupling reactions . They can also be used as activators in the Ni-catalyzed Negishi arylation, alkenylation, alkylation, and alkynylation reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, the boiling point data is not available .科学研究应用
合成和有机化学
六氟磷酸盐,包括四氟硼酸盐和六氟磷酸盐硫脲盐等变体,用于由羧酸直接合成异羟肟酸酯。这些盐由 2-巯基吡啶酮-1-氧化物和四甲基脲等化合物衍生而来,促进了羧酸转化为 Weinreb 酰胺和 N-甲氧基或 N-苯氧基酰胺,产率很高。此过程对于形成有机合成中的中间体至关重要,证明了六氟磷酸盐在制造有价值的化合物中的用途 (Bailén 等人,2001).
电化学和储能
在电化学和储能领域,六氟磷酸盐是支持非水氧化还原液流电池和锂电池电解质的关键组成部分。例如,四丁基六氟磷酸铵和 1-乙基-3-甲基咪唑六氟磷酸离子液体已被合成并用作非水氧化还原液流电池中的支持电解质。这些电解质表现出稳定的工作电位范围,并且对于电池的充放电性能至关重要 (Zhang 等人,2012)。此外,含有六氟磷酸根阴离子的混合离子液体已被探索用于锂电池的潜在应用,表明这些化合物在先进储能解决方案中的广泛适用性 (Diaw 等人,2005).
材料科学和结构化学
在材料科学中,六氟磷酸盐化合物有助于开发具有独特性能的新材料。六氟磷酸盐的合成和结构分析导致了对其晶体结构、热行为和动态性质的深入了解。例如,对四甲基铵六氟铌酸盐(V)和六氟钽酸盐(V)的研究揭示了它们的四方晶系,并为理解类似化合物的离子相互作用和结构完整性提供了基础 (Udovenko 等人,2016).
安全和危害
属性
IUPAC Name |
[dimethylamino-(2,3,4,5,6-pentafluorophenoxy)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F5N2O.F6P/c1-17(2)11(18(3)4)19-10-8(15)6(13)5(12)7(14)9(10)16;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQFDAVRRJCRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)OC1=C(C(=C(C(=C1F)F)F)F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F11N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578786 | |
| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206190-14-9 | |
| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorphenol-tetramethyluronium hexafluorophosphat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of PFTU in the provided research?
A1: The provided research highlights PFTU's use as a coupling reagent in peptide synthesis. Specifically, it facilitates the formation of amide bonds between (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxylic acids and various amines to create a library of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides.
Q2: Are there any limitations to using PFTU in this context?
A2: Yes, the research indicates that PFTU is not always suitable for amide bond formation in this specific reaction. While other coupling reagents like EEDQ and TBTU successfully yielded the desired carboxamides, PFTU sometimes led to the formation of diketopiperazines as byproducts instead.
Q3: Beyond peptide synthesis, is PFTU utilized in other research areas?
A3: Yes, PFTU is a key component in developing a novel biomaterial for treating myocardial infarction (MI). Researchers synthesized a segmented polyurethane (PFTU) incorporating PFTU and other molecules.
Q4: What is the significance of this PFTU-based polyurethane in MI treatment?
A4: This polyurethane exhibits ROS-scavenging properties, meaning it can neutralize harmful reactive oxygen species (ROS) generated after MI. This is crucial as excessive ROS contributes significantly to oxidative injury in the myocardium.
Q5: How is this PFTU-based polyurethane delivered to the damaged heart tissue?
A5: The researchers developed electrospun composite patches made of PFTU and gelatin (PFTU/Gt). These fibrous patches are designed for implantation directly onto the heart tissue surface, enabling localized ROS scavenging and promoting healing.
Q6: Are there any in vivo studies demonstrating the efficacy of these PFTU/Gt patches?
A6: Yes, the research involved implanting the PFTU/Gt patches in a rat model of MI. Results showed a consistent decrease in ROS levels, membrane peroxidation (a marker of oxidative damage), and cell apoptosis in the treated hearts compared to controls.
Q7: Did the PFTU/Gt patches impact long-term cardiac function in the rat model?
A7: The PFTU/Gt patches demonstrated positive long-term effects. The treated hearts exhibited reduced inflammation and fibrosis, leading to reduced left ventricular remodeling and improved cardiac function 28 days post-implantation compared to the control group.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



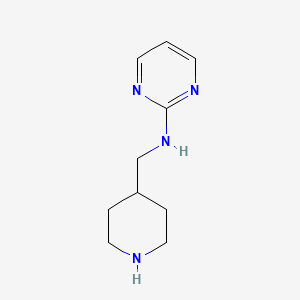
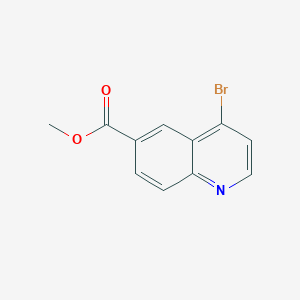
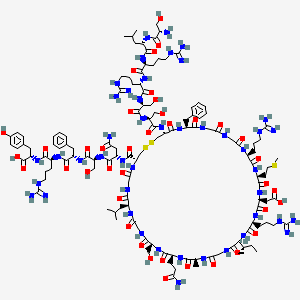

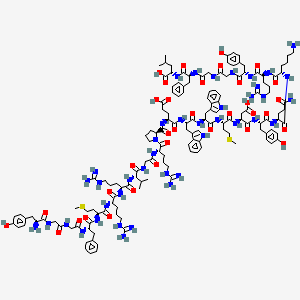
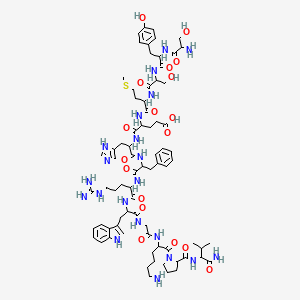

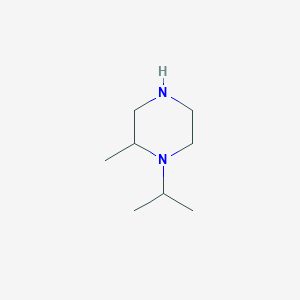

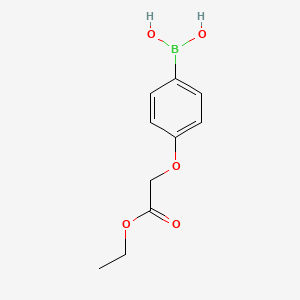
![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)
